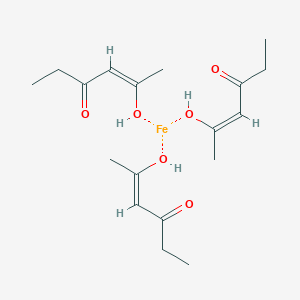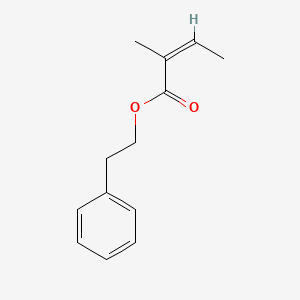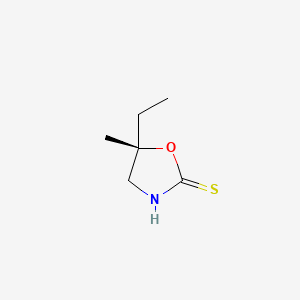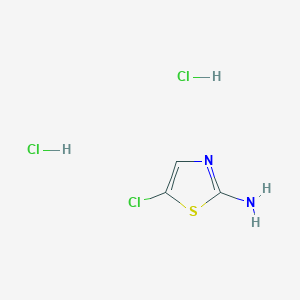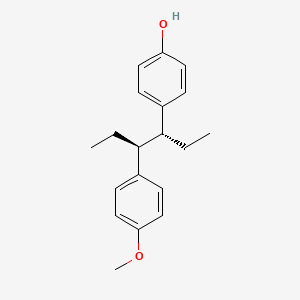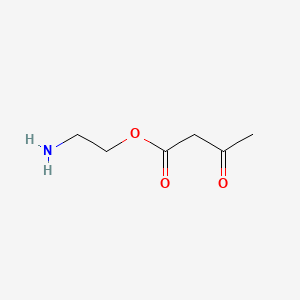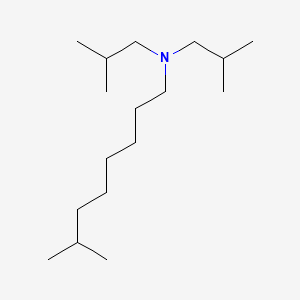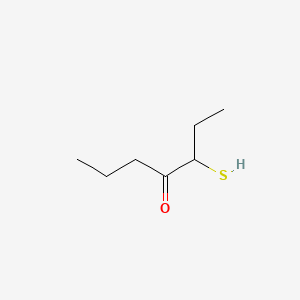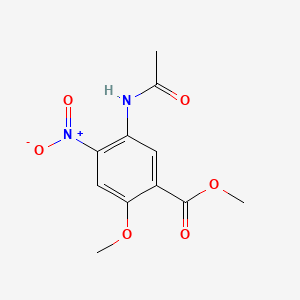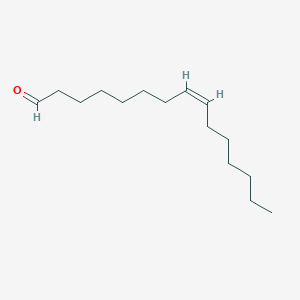
M0V1OL7Kgy
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Pentadecenal . It is a long-chain unsaturated fatty aldehyde with the molecular formula C15H28O . This compound is notable for its presence in various natural sources and its applications in the flavor and fragrance industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 8-Pentadecenal can be synthesized through biocatalytic methods involving the conversion of fatty acids using enzymes. One such method involves the use of recombinant enzymes from Crocosphaera subtropica and Vibrio harveyi, which are expressed in E. coli and applied in a coupled repetitive reaction . This method yields chain-shortened fatty aldehydes, including 8-Pentadecenal.
Industrial Production Methods: The industrial production of 8-Pentadecenal often involves the biotransformation of natural oils, such as sea buckthorn pulp oil, using enzymatic processes. This approach allows for the production of complex aldehyde mixtures, which are then purified to obtain 8-Pentadecenal .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Pentadecenal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids.
Reduction: It can be reduced to form the corresponding alcohol, 8-Pentadecenol.
Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) can be used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: 8-Pentadecenoic acid.
Reduction: 8-Pentadecenol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
8-Pentadecenal has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other complex organic compounds.
Biology: It serves as a signaling molecule in various biological processes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is widely used in the flavor and fragrance industry due to its unique odor properties
Mécanisme D'action
The mechanism of action of 8-Pentadecenal involves its interaction with specific molecular targets and pathways. As an aldehyde, it can form Schiff bases with amines, which can then participate in various biochemical reactions. Its unsaturated nature allows it to undergo addition reactions, which can modulate its biological activity .
Comparaison Avec Des Composés Similaires
Pentadecanal: A saturated fatty aldehyde with similar structural properties but lacks the double bond present in 8-Pentadecenal.
Z-11-Pentadecenal: Another unsaturated fatty aldehyde with a different position of the double bond.
Uniqueness: 8-Pentadecenal is unique due to its specific double bond position, which imparts distinct chemical and biological properties. This makes it particularly valuable in the flavor and fragrance industry, where its specific odor profile is highly sought after .
Propriétés
Numéro CAS |
65398-36-9 |
|---|---|
Formule moléculaire |
C15H28O |
Poids moléculaire |
224.38 g/mol |
Nom IUPAC |
(Z)-pentadec-8-enal |
InChI |
InChI=1S/C15H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h7-8,15H,2-6,9-14H2,1H3/b8-7- |
Clé InChI |
YYFIPDXEYXLZLB-FPLPWBNLSA-N |
SMILES isomérique |
CCCCCC/C=C\CCCCCCC=O |
SMILES canonique |
CCCCCCC=CCCCCCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




